molecular formula C26H27N3O2 B14149913 3',6,6'-Tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one CAS No. 85391-59-9

3',6,6'-Tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one

Cat. No.: B14149913
CAS No.: 85391-59-9
M. Wt: 413.5 g/mol
InChI Key: RMZZBGUNXMGXCD-UHFFFAOYSA-N
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Description

3’,6,6’-Tris(dimethylamino)spiro[2-benzofuran-3,9’-fluorene]-1-one is a complex organic compound known for its unique spiro structure. This compound is characterized by the presence of three dimethylamino groups attached to a spiro[2-benzofuran-3,9’-fluorene] core. It has a molecular formula of C26H27N3O2 and a molecular weight of 413.51 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,6,6’-Tris(dimethylamino)spiro[2-benzofuran-3,9’-fluorene]-1-one typically involves multi-step organic reactions. One common method includes the reaction of fluorene derivatives with benzofuran derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

3’,6,6’-Tris(dimethylamino)spiro[2-benzofuran-3,9’-fluorene]-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3’,6,6’-Tris(dimethylamino)spiro[2-benzofuran-3,9’-fluorene]-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’,6,6’-Tris(dimethylamino)spiro[2-benzofuran-3,9’-fluorene]-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,6,6’-Tris(dimethylamino)spiro[2-benzofuran-3,9’-fluorene]-1-one is unique due to its specific arrangement of dimethylamino groups and spiro structure. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

85391-59-9

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

3',6,6'-tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one

InChI

InChI=1S/C26H27N3O2/c1-27(2)16-7-10-22-19(13-16)20-14-17(28(3)4)8-11-23(20)26(22)24-12-9-18(29(5)6)15-21(24)25(30)31-26/h7-15H,1-6H3

InChI Key

RMZZBGUNXMGXCD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C2C=C(C=C4)N(C)C)C5=C(C=C(C=C5)N(C)C)C(=O)O3

Origin of Product

United States

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